L-LEUCINE-N-FMOC (1,2-13C2)
Description
Chemical Identity and Structural Characteristics
L-Leucine-N-Fmoc (1,2-13C2) is a protected amino acid derivative characterized by its specific isotopic labeling pattern and distinctive chemical structure. The compound carries the systematic name N-(9-Fluorenylmethoxycarbonyl)-L-leucine with carbon-13 enrichment at positions 1 and 2, resulting in the molecular formula (CH3)2CHCH2CH(NH-FMOC)*C2OOH, where the asterisk denotes the 13C-labeled carbons. The molecular weight of this isotope-labeled variant is 355.40 daltons, representing a 2-dalton increase compared to the unlabeled parent compound due to the incorporation of two carbon-13 atoms.
The structural framework of L-Leucine-N-Fmoc (1,2-13C2) maintains the characteristic branched-chain amino acid backbone of leucine while incorporating the fluorenylmethyloxycarbonyl protecting group at the amino terminus. The fluorenylmethyloxycarbonyl moiety consists of a fluorene ring system linked through a methylene bridge to an oxycarbonyl functional group, providing both steric protection and chemical stability to the amino acid during synthetic manipulations. The presence of the 13C isotopes at the C1 (carboxyl carbon) and C2 (alpha carbon) positions creates a unique mass spectral signature that enables precise tracking and quantification in analytical applications.
Chemical purity specifications for commercially available L-Leucine-N-Fmoc (1,2-13C2) typically require a minimum of 98% chemical purity, with isotopic enrichment levels of 99% for the carbon-13 atoms at the designated positions. The compound exists as a solid crystalline material under standard conditions, with storage requirements specifying refrigerated conditions between -5°C and 5°C in a desiccated environment to maintain chemical and isotopic integrity.
Role of Stable Isotope Labeling in Biochemical Research
Stable isotope labeling has revolutionized biochemical research by providing researchers with powerful tools to trace molecular pathways and quantify biological processes with unprecedented precision. The application of stable isotopes, particularly carbon-13, nitrogen-15, and deuterium, enables scientists to follow the fate of specific atoms through complex metabolic networks without the safety concerns associated with radioactive tracers. This approach has become fundamental to modern metabolomics and proteomics research, where understanding the dynamic behavior of biomolecules is essential for advancing our knowledge of cellular processes.
The incorporation of stable isotopes into amino acid derivatives like L-Leucine-N-Fmoc (1,2-13C2) serves multiple critical functions in biochemical investigations. Mass spectrometry-based analytical techniques can readily distinguish between isotopically labeled and unlabeled compounds based on their mass differences, allowing for precise quantification of relative abundances and metabolic flux measurements. This capability is particularly valuable in protein quantification studies, where isotope-labeled amino acids serve as internal standards, enabling absolute quantification of target proteins in complex biological matrices.
Stable isotope labeling strategies have proven especially powerful in metabolic flux analysis, where researchers can trace the flow of carbon atoms through central metabolic pathways. The use of specifically labeled precursors, such as glucose labeled with carbon-13 at defined positions, allows investigators to determine the relative contributions of different metabolic routes, such as glycolysis versus the pentose phosphate pathway. These applications have provided crucial insights into metabolic regulation, disease mechanisms, and the effects of therapeutic interventions on cellular metabolism.
The field of nuclear magnetic resonance spectroscopy has also benefited significantly from stable isotope labeling approaches. Carbon-13 enrichment enhances signal intensity and provides structural information that would be difficult or impossible to obtain from natural abundance samples. The enhanced sensitivity and resolution achieved through isotopic labeling have enabled detailed structural studies of proteins, nucleic acids, and metabolites in their native environments.
Significance of 13C2 Isotopic Enrichment in Amino Acid Derivatives
The specific 13C2 labeling pattern in L-Leucine-N-Fmoc (1,2-13C2) confers unique analytical advantages that make this compound particularly valuable for certain research applications. The dual carbon-13 enrichment at positions 1 and 2 creates a distinctive mass spectral signature that facilitates unambiguous identification and quantification in complex biological samples. This labeling strategy is especially useful in isotopic ratio outlier analysis techniques, where characteristic isotopic patterns help differentiate biological signals from analytical artifacts.
The carbon atoms at positions 1 and 2 of leucine occupy critical positions in the amino acid's metabolic fate. The C1 position corresponds to the carboxyl carbon, which participates directly in peptide bond formation during protein synthesis and can be decarboxylated in various metabolic transformations. The C2 position represents the alpha carbon, which serves as the central hub for amino acid metabolism and is directly connected to the amino group that undergoes various chemical modifications during biological processes.
Research applications utilizing L-Leucine-N-Fmoc (1,2-13C2) have demonstrated its value in protein synthesis studies and metabolic flux analysis. The compound's incorporation into peptide synthesis protocols enables researchers to track the incorporation and turnover of specific amino acid residues within target proteins. This capability has proven essential for understanding protein dynamics, post-translational modifications, and the kinetics of protein synthesis in various biological systems.
The dual 13C labeling pattern also provides enhanced sensitivity for nuclear magnetic resonance spectroscopy applications. The presence of two adjacent carbon-13 atoms creates spin-spin coupling interactions that can be exploited to obtain detailed structural and dynamic information about the leucine residue within larger molecular contexts. These NMR-based approaches have contributed significantly to our understanding of protein folding, conformational dynamics, and intermolecular interactions.
Advanced analytical techniques have leveraged the unique properties of L-Leucine-N-Fmoc (1,2-13C2) to investigate fundamental questions in cell biology and biochemistry. The compound's application in metabolic labeling experiments has revealed important insights into the regulation of amino acid metabolism, particularly in the context of branched-chain amino acid catabolism and protein turnover. These studies have implications for understanding metabolic diseases, aging processes, and the cellular response to nutritional and environmental stresses.
Properties
Molecular Weight |
355.40 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Scientific Research Applications
Peptide Synthesis
Overview
L-Leucine-N-FMOC (1,2-13C2) serves as a crucial building block in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) protection group allows for selective deprotection during the synthesis process, facilitating the assembly of complex peptides.
Key Applications
- Solid-Phase Peptide Synthesis (SPPS): The compound is extensively used in SPPS due to its stability and ease of handling. It enables the formation of peptides with specific sequences essential for various biological functions.
- Isotope Labeling: The incorporation of 13C isotopes aids in the study of peptide dynamics and interactions through techniques such as mass spectrometry and NMR spectroscopy.
Drug Development
Overview
In medicinal chemistry, L-Leucine-N-FMOC (1,2-13C2) is instrumental in designing and optimizing peptide-based drugs. Its isotopic labeling provides insights into metabolic pathways and pharmacokinetics.
Key Applications
- Targeting Biological Pathways: Researchers utilize this compound to develop drugs that can effectively target specific pathways involved in diseases.
- Metabolic Studies: The 13C labeling allows for tracking the metabolic fate of drugs in vivo, providing valuable data for drug efficacy and safety assessments.
Biotechnology
Overview
L-Leucine-N-FMOC (1,2-13C2) plays a significant role in biotechnological applications, particularly in protein expression systems.
Key Applications
- Recombinant Protein Production: This compound enhances the efficiency of producing recombinant proteins by allowing better tracking of protein synthesis and degradation.
- Biomolecular Research: Its use in isotope labeling facilitates studies on protein interactions and folding mechanisms.
Neuroscience
Overview
In neuroscience research, L-Leucine-N-FMOC (1,2-13C2) is employed to investigate neurotransmitter functions and metabolic processes related to neurological disorders.
Key Applications
- Neurotransmitter Studies: The compound aids in understanding how leucine metabolism affects neurotransmitter synthesis and function.
- Metabolic Phenotyping: Studies have shown that isotopically labeled leucine can provide insights into metabolic changes associated with aging and neurological diseases .
Material Science
Overview
The compound is also explored in material science for developing novel biomaterials.
Key Applications
- Hydrogel Development: L-Leucine-N-FMOC (1,2-13C2) contributes to creating hydrogels that can be used for drug delivery systems, enhancing the controlled release of therapeutic agents.
- Biocompatibility Studies: Its isotopic properties allow researchers to study the interaction between biomaterials and biological systems effectively.
Summary Table of Applications
| Application Area | Key Uses | Benefits |
|---|---|---|
| Peptide Synthesis | Building block for SPPS | Enables complex peptide formation |
| Drug Development | Targeting specific biological pathways | Insights into pharmacokinetics |
| Biotechnology | Enhancing recombinant protein production | Improved tracking of protein dynamics |
| Neuroscience | Investigating neurotransmitter functions | Understanding metabolic changes |
| Material Science | Developing hydrogels for drug delivery | Enhanced biocompatibility |
Case Studies
- Metabolic Fate Study : A study infused subjects with [1-(13)C]leucine and [1,2-(13)C(2)]leucine to analyze the metabolic pathways involved in leucine metabolism. Results indicated distinct metabolic fates for each tracer, highlighting the utility of L-Leucine-N-FMOC (1,2-13C2) in understanding amino acid metabolism .
- Peptide Drug Design : Research involving L-Leucine-N-FMOC (1,2-13C2) has led to the development of peptide drugs targeting specific receptors involved in cancer progression. This demonstrates its potential in advancing therapeutic strategies .
- Hydrogel Application Study : Investigations into hydrogels utilizing L-Leucine-N-FMOC (1,2-13C2) have shown promising results for controlled drug release applications, indicating its versatility beyond traditional uses .
Comparison with Similar Compounds
L-Leucine-N-FMOC exhibits diverse isotopologues tailored for specific experimental needs. Below is a detailed comparison of key variants:
Isotopic Labeling and Structural Variations
Table 1: Isotopic Variants of L-Leucine-N-FMOC
Functional and Analytical Differences
Position-Specific Labeling (1,2-¹³C₂ vs. ¹³C₆):
- The [1,2-¹³C₂] variant is optimal for tracing specific carbon positions in metabolic pathways. For example, in glycolysis or the pentose phosphate pathway (PPP), labeling at C1 and C2 allows discrimination between pathway contributions (e.g., M+2 fragments in alanine derivatives, as seen in glucose studies ). In contrast, [¹³C₆]-labeled leucine provides uniform labeling for whole-molecule tracking in proteomics or structural NMR analysis .
Nitrogen vs. Carbon Focus: [¹⁵N]-labeled leucine is pivotal in nitrogen flux studies, such as assessing amino acid incorporation into proteins or urea cycle activity.
Deuterated Forms (D₃, D₁₀):
- Deuterated variants like [5,5,5-D₃] or [D₁₀] are used as internal standards in MS to avoid overlap with natural isotope peaks. These lack ¹³C/¹⁵N labels, limiting their utility in metabolic studies but enhancing quantification accuracy .
Metabolic Pathway Discrimination
Studies on [1,2-¹³C₂]glucose (analogous to [1,2-¹³C₂]leucine in labeling logic) demonstrate that positional ¹³C labels can resolve pathway-specific contributions. For instance, glycolysis generates [2,3-¹³C₂]pyruvate from [1,2-¹³C₂]glucose, while the Entner-Doudoroff pathway would yield [1,2-¹³C₂]pyruvate. Similar principles apply to leucine derivatives, where labeling patterns in downstream metabolites (e.g., acetyl-CoA or ketone bodies) reveal leucine catabolism routes .
Dual Isotope Labeling
The combination of ¹³C₆ and ¹⁵N in IR-30303/CNLM-4345 enables simultaneous tracking of carbon and nitrogen fluxes, critical in studies linking amino acid degradation to urea production or gluconeogenesis .
Preparation Methods
Synthesis of N-FMOC-L-Leucine (1,2-13C2)
The synthesis typically starts with isotopically labeled L-leucine (1,2-13C2). The amino group is protected by reaction with FMOC chloride under controlled conditions. The reaction is usually performed in an organic solvent system, such as anhydrous diethyl ether or a mixed solvent system, to facilitate the formation of the FMOC carbamate.
Key considerations during synthesis include:
- Maintaining anhydrous conditions to prevent hydrolysis of FMOC chloride.
- Controlling pH to favor carbamate formation.
- Avoiding isotopic dilution or scrambling by using isotopically pure reagents and solvents.
Purification and Crystallization Process
The purification of N-FMOC-L-leucine (1,2-13C2) is critical to obtain a high-purity product suitable for peptide synthesis or metabolic studies. The purification process involves:
3.1. Preparation of Ethanol/Water Solvent System
- The crude N-FMOC-L-leucine is dissolved in an ethanol/water mixture. The ratio of ethanol to water is adjusted depending on the solubility and crystallization behavior of the compound. For L-leucine derivatives, ethanol/water ratios such as 2:3 or 3:2 (v/v) are commonly used.
- The concentration of the N-FMOC-L-leucine solution is controlled, typically within 22 to 55 g/L, to optimize dissolution and subsequent crystallization.
- The solution is heated in a water bath at temperatures ranging from 60 to 80 °C to ensure complete dissolution of the crude product.
- The solution is mixed thoroughly to achieve homogeneity.
- After complete dissolution, the solution is cooled to room temperature and left to crystallize overnight.
- Crystallization is often done at ambient temperature or slightly lower (12–16 °C) to promote the formation of well-defined crystals.
- The crystallized N-FMOC-L-leucine is collected by suction filtration.
- The crystals are washed multiple times (at least three) with the same ethanol/water solvent system to remove impurities.
- The washing solvent is chosen to avoid toxic organic solvents, ensuring a safer and environmentally friendly process.
- The filtered crystals are dried in a moisture eliminator or under vacuum.
- The dried product typically achieves purity levels above 99.7% as measured by high-performance liquid chromatography (HPLC) at 254 nm.
- Yields for the crystallization process are high, often around 90% or above.
- Residual ethanol from the filtration process is recovered by distillation for reuse, improving cost-efficiency and reducing waste.
Representative Data Table for Purification of N-FMOC-L-Leucine
| Step | Condition/Parameter | Description/Outcome |
|---|---|---|
| Solvent system | Ethanol/Water = 2:3 (v/v) | Optimized for solubility and crystallization |
| Concentration | 27.3 g/L | Ensures complete dissolution |
| Heating temperature | 80 °C | Complete dissolution in water bath |
| Crystallization temperature | Room temperature overnight | Formation of high-quality crystals |
| Washing solvent | Ethanol/Water = 2:3 (v/v) | Removes impurities without toxic solvents |
| Purity (HPLC, 254 nm) | ≥ 99.73% | High purity suitable for research |
| Yield | 93.9% | High recovery of product |
| Solvent recovery | Ethanol distilled and reused | Cost-effective and environmentally friendly |
Additional Notes on Preparation
- The process avoids toxic solvents such as sherwood oil, dimethylformamide, or dichloromethane in the final purification steps, favoring ethanol/water mixtures for safety and environmental considerations.
- The method is applicable to other N-FMOC amino acids with non-active side chains, such as N-FMOC-L-isoleucine, N-FMOC-L-methionine, and N-FMOC-L-phenylalanine, with solvent ratios and conditions adjusted accordingly.
- The isotopic integrity of the 1,2-13C2 labeling is preserved throughout the synthesis and purification by using isotopically pure starting materials and avoiding conditions that might cause isotopic exchange or loss.
Summary of Research Findings
- The described method provides a robust, reproducible approach for preparing high-purity N-FMOC-protected L-leucine labeled with 1,2-13C2 isotopes.
- The use of ethanol/water solvent systems for crystallization is effective and environmentally benign.
- The process achieves high yields (around 90%) and high purity (>99.7%), making the product suitable for sensitive applications such as peptide synthesis and metabolic tracer studies.
- The solvent recovery step enhances sustainability and cost-efficiency.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing L-Leucine-N-FMOC (1,2-¹³C₂) with high isotopic purity?
- Methodological Answer : Synthesis requires incorporation of ¹³C isotopes at positions 1 and 2 of the leucine backbone. Techniques involve using isotopically labeled precursors (e.g., [1,2-¹³C₂]glucose or propionate) in enzymatic or chemical reactions. Post-synthesis, purification via reverse-phase HPLC is essential to achieve >98% purity, as confirmed by LC-MS . Isotopic integrity must be validated using nuclear magnetic resonance (NMR) to confirm specific ¹³C enrichment at designated positions, as demonstrated in analogous amino acid labeling studies .
Q. How can researchers verify isotopic labeling efficiency and chemical purity?
- Methodological Answer : Combine mass spectrometry (MS) with isotopic pattern analysis to quantify ¹³C incorporation. For example, electrospray ionization (ESI)-MS detects molecular ion clusters (M, M+1, M+2) to calculate isotopic abundance. High-resolution MS (HRMS) further distinguishes isotopic peaks. Chemical purity (>95%) is confirmed via HPLC with UV detection at 260 nm (FMOC absorbance) .
Q. What are standard applications of L-Leucine-N-FMOC (1,2-¹³C₂) in metabolic studies?
- Methodological Answer : This compound is used as a tracer in protein synthesis and degradation studies. For instance, pulse-chase experiments with labeled leucine track protein turnover rates via liquid chromatography-tandem MS (LC-MS/MS). In cell culture, supplementing media with the labeled compound allows quantification of isotopic enrichment in newly synthesized proteins, normalized to unlabeled counterparts .
Advanced Research Questions
Q. How does isotopic dilution affect metabolic flux analysis when using L-Leucine-N-FMOC (1,2-¹³C₂)?
- Methodological Answer : Isotopic dilution occurs when unlabeled endogenous leucine pools dilute the tracer. To mitigate this, pre-equilibrate cell cultures with labeled media or use computational models (e.g., isotopomer spectral analysis) to correct for dilution effects. Parallel experiments with [U-¹³C]leucine can help distinguish pathway-specific flux contributions .
Q. What experimental designs optimize the use of this compound in protein-protein interaction studies?
- Methodological Answer : Combine ¹³C-labeled leucine with hydrogen-deuterium exchange (HDX) MS. After FMOC deprotection, the labeled leucine is incorporated into proteins during expression. HDX-MS then identifies interaction interfaces by comparing deuterium uptake in bound vs. unbound states. Controls must include unlabeled samples to exclude artifactual peaks .
Q. How can researchers resolve contradictory data from dual isotopic labeling (e.g., ¹³C and ¹⁵N) in kinetic studies?
- Methodological Answer : Use compartmental modeling to deconvolute contributions from each label. For example, in protein folding studies, ¹³C NMR tracks backbone dynamics, while ¹⁵N labels monitor side-chain interactions. Cross-validation with stopped-flow fluorescence or circular dichroism (CD) spectroscopy can clarify discrepancies .
Q. What are the challenges in integrating L-Leucine-N-FMOC (1,2-¹³C₂) with other stable isotope techniques (e.g., ²H or ¹⁸O)?
- Methodological Answer : Simultaneous use of multiple isotopes requires careful spectral deconvolution. For example, in proteomics, ¹³C labels may overlap with natural ²H abundance in high-resolution MS. To address this, employ orthogonal separation techniques (e.g., ion mobility) or mathematical correction algorithms. Validation via synthetic peptide standards is critical .
Data Analysis and Reproducibility
Q. What statistical frameworks are recommended for analyzing time-resolved ¹³C-labeling data?
- Methodological Answer : Use kinetic modeling software (e.g., INCA or OpenFLUX) to fit isotopic time-course data. Bayesian hierarchical models account for biological variability, while Monte Carlo simulations assess parameter uncertainty. Reproducibility is enhanced by open-access data deposition and adherence to MIAPE (Minimum Information About a Proteomics Experiment) standards .
Q. How should researchers address batch-to-batch variability in isotopic purity?
- Methodological Answer : Implement quality control (QC) protocols, including batch-specific CoA (Certificate of Analysis) verification via NMR and MS. Normalize experimental data to batch-specific purity metrics. For longitudinal studies, use a single batch or include batch effects as covariates in statistical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
